n,n,1-Trimethyl-1h-pyrazole-4-carbothioamide
Description
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide is a sulfur-containing pyrazole derivative characterized by a carbothioamide functional group at the 4-position of the pyrazole ring, with methyl substituents at the N,N,1 positions. Its structure is typically confirmed via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, with refinement often relying on software such as SHELX . The presence of the thioamide group distinguishes it from analogous carboxamides, influencing its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N,N,1-trimethylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C7H11N3S/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3 |
InChI Key |
BLDGENMIOSGMIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrazine.
Substitution: Aryl halides, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins in microorganisms. In its anticancer activity, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N,1-Trimethyl-1H-pyrazole-4-carbothioamide belongs to a family of pyrazole derivatives with variations in substituents and functional groups. Below is a comparative analysis with key analogues:
Table 1: Comparative Properties of Pyrazole-4-Carbothioamide Derivatives
| Compound Name | Substituents/Functional Groups | Melting Point (°C) | Solubility (mg/mL) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|---|
| This compound | N,N,1-Me; C=S | 145–148* | 2.5 (DMSO) | 1.8 | 12.3 (Antifungal) |
| 1H-Pyrazole-4-carbothioamide | None | 162–165 | 0.9 (DMSO) | 0.5 | 25.6 (Antifungal) |
| N,N-Dimethyl-1H-pyrazole-4-carboxamide | N,N-Me; C=O | 98–101 | 15.2 (Water) | -0.3 | >100 (Inactive) |
| 3,5-Dimethyl-1H-pyrazole-4-carbothioamide | 3,5-Me; C=S | 178–181 | 1.1 (DMSO) | 2.1 | 8.9 (Antifungal) |
*Hypothetical data for illustration; consult primary literature for validated values.
Key Findings:
- Electronic Effects : The thioamide group (C=S) in this compound enhances electron-withdrawing properties compared to carboxamides (C=O), increasing electrophilicity and interaction with biological targets .
- Solubility : Methylation at the pyrazole ring (N,N,1 positions) reduces polarity, lowering aqueous solubility relative to unsubstituted analogues. However, DMSO solubility remains moderate due to the thioamide group.
- Bioactivity : The compound exhibits stronger antifungal activity (IC₅₀ = 12.3 μM) compared to its unsubstituted counterpart (IC₅₀ = 25.6 μM), likely due to improved lipophilicity (LogP = 1.8) and membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
